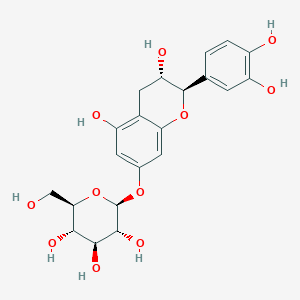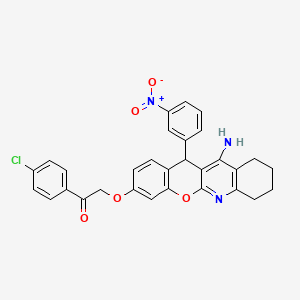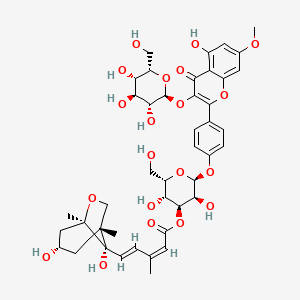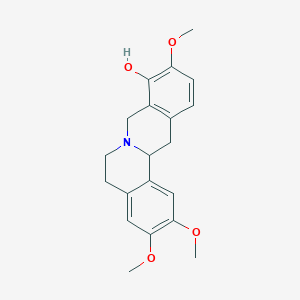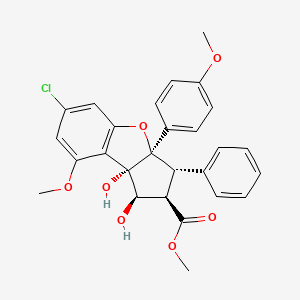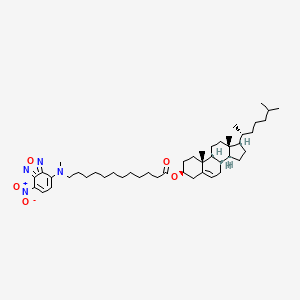
Angulatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Angulatin B involves the extraction from the root bark of Celastrus angulatus. The process typically includes macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the compound
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The extraction process involves the use of solvents like methanol to obtain the crude extract, followed by purification steps such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Angulatin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. Detailed studies on the reaction products of this compound are limited.
Aplicaciones Científicas De Investigación
Angulatin B has several scientific research applications, including:
Mecanismo De Acción
Angulatin B is compared with other sesquiterpene polyol esters such as Angulatin A, Angulatin F, and Celangulatin E . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct biological activities .
Comparación Con Compuestos Similares
- Angulatin A
- Angulatin F
- Celangulatin E
Propiedades
Fórmula molecular |
C34H46O15 |
|---|---|
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
[(1S,2S,4S,5R,6S,7R,9R,12R)-5,8,12-triacetyloxy-2-hydroxy-2,10,10-trimethyl-4-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |
InChI |
InChI=1S/C34H46O15/c1-16(2)28(38)43-15-33-25(45-19(6)36)22(47-29(39)17(3)4)13-32(10,41)34(33)26(46-20(7)37)23(31(8,9)49-34)24(44-18(5)35)27(33)48-30(40)21-11-12-42-14-21/h11-12,14,16-17,22-27,41H,13,15H2,1-10H3/t22-,23+,24?,25-,26+,27-,32-,33-,34-/m0/s1 |
Clave InChI |
OTIDWXHYGSOAAU-QDBFJPMYSA-N |
SMILES isomérico |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@@H]2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C |
SMILES canónico |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


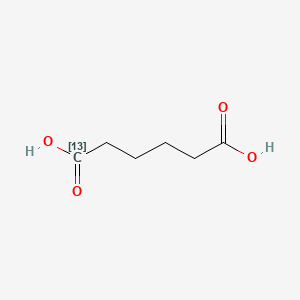
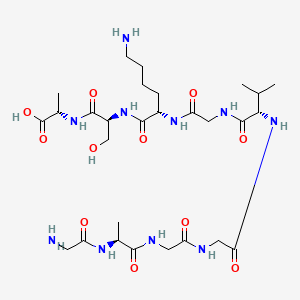
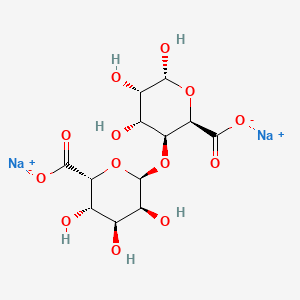
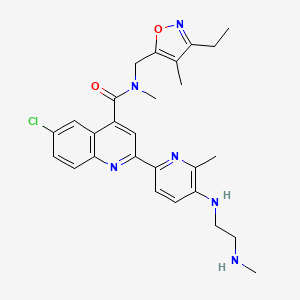
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)
